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Compound of Interest

Compound Name:
2-Chloroacetohydrazide

hydrochloride

CAS No.: 868-83-7

Cat. No.: B1584246 Get Quote

This Application Note and Protocol is designed for researchers requiring high-purity 2-
Chloroacetohydrazide Hydrochloride (CAS 868-83-7). This compound is a critical

intermediate for synthesizing nitrogen-containing heterocycles (e.g., 1,3,4-oxadiazoles,

pyrazoles) and Girard’s Reagents.

Part 1: Technical Abstract & Core Directive
Objective: Synthesize 2-chloroacetohydrazide hydrochloride via the hydrazinolysis of ethyl

chloroacetate under kinetically controlled conditions, followed by acidification.

Critical Challenge: The reaction involves a bifunctional electrophile (ethyl chloroacetate)

containing both an ester and an alkyl chloride.

Thermodynamic Risk: Nucleophilic attack by hydrazine at the

-carbon (alkyl substitution) yields ethyl hydrazinoacetate.

Kinetic Control: Nucleophilic attack at the carbonyl carbon (acyl substitution) yields the

desired 2-chloroacetohydrazide.

Solution: Strict temperature maintenance (

) is required to favor the lower activation energy pathway (acyl substitution).
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Part 2: Safety Assessment (Read Before
Proceeding)

Reagent Hazard Class Critical Precaution

Hydrazine Hydrate Carcinogen, Corrosive, Toxic

Use in a fume hood. Double-

glove (Nitrile/Neoprene).

Inhalation risk.

Ethyl Chloroacetate
Lachrymator, Toxic,

Combustible

Irritating to eyes/mucous

membranes. Handle in a well-

ventilated hood.

Ethanol Flammable
Keep away from ignition

sources.

Hydrochloric Acid Corrosive
Add slowly to avoid violent

fuming/exotherm.

Part 3: Materials & Equipment
Reagents:

Ethyl chloroacetate (Purity

98%)

Hydrazine hydrate (80% or 98% solution)

Absolute Ethanol (Anhydrous)

Hydrochloric acid (conc. 37% or 1.25 M in Ethanol)

Diethyl ether (for precipitation)

Equipment:

Three-neck round-bottom flask (250 mL or 500 mL)

Mechanical stirrer or magnetic stir bar (Teflon coated)
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Digital thermometer (internal probe required)

Ice-salt bath (capable of maintaining

)

Pressure-equalizing addition funnel

Vacuum filtration setup (Buchner funnel)[1]

Part 4: Reaction Logic & Pathway Visualization
The following diagram illustrates the competing pathways and the required conditions to secure

the target molecule.
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(Cl-CH2-COOEt)

Kinetic Control
(0°C - 5°C, EtOH)
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Figure 1: Reaction pathway analysis distinguishing between the desired acyl substitution

(Kinetic Control) and the unwanted alkyl substitution (Thermodynamic Control).

Part 5: Detailed Experimental Protocol
Phase 1: Synthesis of 2-Chloroacetohydrazide (Free
Base)

Preparation:

Charge the three-neck flask with Ethyl Chloroacetate (12.25 g, 0.1 mol) and Absolute

Ethanol (30 mL).
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Submerge the flask in an ice-salt bath. Cool the solution to

.

Note: Internal temperature monitoring is mandatory. Do not proceed until

.

Addition of Hydrazine:

Prepare a solution of Hydrazine Hydrate (80%, 7.5 g, ~0.12 mol) in Absolute Ethanol (10

mL).

Transfer this solution to the addition funnel.

Dropwise Addition: Add the hydrazine solution slowly over 45–60 minutes.

Critical Control Point: The reaction is exothermic.[1] Adjust the addition rate to ensure the

internal temperature never exceeds

. If it spikes, stop addition immediately and allow to cool.

Reaction:

Once addition is complete, maintain stirring at

for 3 hours.

Observation: A white crystalline precipitate (the free base) may begin to form during this

period.[2]

Isolation (Free Base):

Filter the cold reaction mixture through a Buchner funnel.

Wash the solid cake with cold ethanol (

).
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Optional: If no precipitate forms (depending on dilution), concentrate the solvent under

reduced pressure (keep bath

) to half volume and cool to

to induce crystallization.

Checkpoint: The solid obtained is 2-Chloroacetohydrazide (Free Base).

Melting Point: ~160–162°C [1, 2].

Phase 2: Conversion to Hydrochloride Salt
Dissolution:

Resuspend the isolated free base in a minimal amount of warm Ethanol (

). If the free base was not isolated (one-pot method), use the crude ethanolic reaction
mixture only if TLC indicates high purity.

Acidification:

Place the solution in an ice bath (

).

Add Conc. HCl (1.1 equivalents) dropwise OR bubble dry HCl gas through the solution.

Monitor pH; stop when pH reaches ~2.0.

Precipitation & Purification:

The hydrochloride salt will precipitate as a white solid.

If precipitation is slow, add Diethyl Ether (anti-solvent) until the solution becomes turbid,

then refrigerate at

overnight.

Filter the solid and wash with cold ether.
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Dry in a vacuum desiccator over

or KOH pellets.

Part 6: Characterization & Quality Control
Parameter Specification Method/Notes

Appearance White crystalline solid
Hygroscopic; store in

desiccator.

Melting Point 160–162°C (Free Base)
Salt MP is often higher or

decomposes; verify base first.

IR Spectrum

: 3200–3300 cm

: ~1640–1670 cm

: ~830 cm

Presence of C-Cl band

confirms no alkyl substitution.

H NMR (DMSO-

)

4.05 (s, 2H, CH

)

4.22 (s, 2H, NH

)

8.75 (s, 1H, NH)

Shifts may vary slightly for HCl

salt vs Free Base.[3]

Solubility Soluble in Water, Methanol Insoluble in Ether, Hexane.

Troubleshooting:

Product is an oil: Likely due to residual ethanol or water. Triturate with diethyl ether or

hexane to induce crystallization.

Low Yield: Check temperature control. If

during addition, significant amounts of ethyl hydrazinoacetate (impurity) may have formed.
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Double Substitution: If stoichiometry of hydrazine was too high or addition too fast, bis-

hydrazide dimers may form (insoluble in ethanol). Filter these off before acidification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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